

physicochemical properties of sodium 4-(pivaloyloxy)benzenesulfonate

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Compound of Interest

Compound Name:	Sodium 4-(pivaloyloxy)benzenesulfonate
Cat. No.:	B066988

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An In-depth Technical Guide to the Physicochemical Properties of **Sodium 4-(Pivaloyloxy)benzenesulfonate**

Foreword

In the landscape of drug discovery and development, a molecule's identity is defined by its physicochemical properties. These characteristics are the bedrock upon which all subsequent research is built, dictating formulation strategies, predicting *in vivo* behavior, and ultimately influencing therapeutic success. This guide is designed for the discerning scientist—the researcher who understands that data without context is incomplete. We will not merely list the properties of **Sodium 4-(Pivaloyloxy)benzenesulfonate**; we will deconstruct the methodology behind their determination, providing the causal framework necessary for true scientific insight. This document is structured to be a self-validating system, where the integrity of the data is intrinsically linked to the robustness of the experimental design.

Molecular Overview and Strategic Importance

Sodium 4-(pivaloyloxy)benzenesulfonate is an organic salt whose structure is of significant interest. It comprises a hydrophilic sodium sulfonate group, imparting aqueous solubility, and a lipophilic benzenepivaloate moiety. The pivaloyl ester is a sterically hindered group that can influence the molecule's stability and interactions. This amphiphilic nature suggests potential applications as a surfactant, a specialty chemical intermediate, or, critically in our field, a prodrug of a phenolic compound where the ester is designed for enzymatic or chemical

hydrolysis. A rigorous understanding of its physicochemical profile is therefore non-negotiable for unlocking its potential.

Chemical Identity:

- Systematic Name: Sodium 4-(2,2-dimethylpropanoyloxy)benzenesulfonate
- Molecular Formula: $C_{11}H_{13}NaO_5S$ [\[1\]](#)
- Molecular Weight: 280.28 g/mol
- CAS Number: 188114-91-2[\[2\]](#)
- Physical Form: Solid

Core Physicochemical Data Summary

The following table summarizes the core physicochemical properties. It is critical to note that while some data is available from vendors, key experimental parameters like melting point and pKa are not widely published. Therefore, this guide provides robust, standardized protocols for their determination in any laboratory setting.

Property	Value / Expected Value	Rationale & Significance
Melting Point	>300 °C (expected for salt)	High melting point indicates strong ionic lattice energy, typical for organic salts. Crucial for assessing thermal stability and purity.
Aqueous Solubility	Soluble (predicted)	The sodium sulfonate group is expected to dominate, conferring high water solubility. Essential for formulation of aqueous dosage forms.
pKa	< 0 (of parent sulfonic acid)	Benzenesulfonic acids are strong acids, fully ionized at physiological pH. ^[3] This dictates the compound's charge state and interactions in biological systems.
LogP	Not available	This value would quantify the balance between the hydrophilic sulfonate and the lipophilic ester, predicting membrane permeability.

Experimental Design & Protocols

The trustworthiness of any physicochemical data lies in the meticulousness of the experimental protocol. Here, we detail the methodologies and, more importantly, the scientific reasoning behind the chosen techniques.

Thermal Analysis: Melting Point by Differential Scanning Calorimetry (DSC)

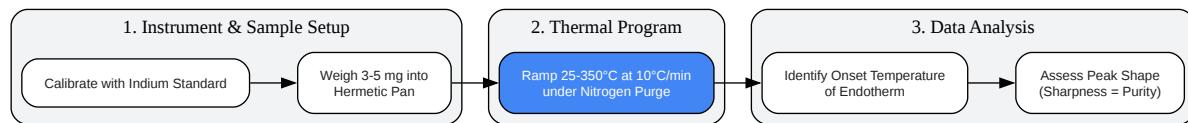
Expertise & Causality: While a simple melting point apparatus can provide a range, it is inadequate for a definitive purity assessment. We employ DSC for its superior precision and

ability to detect subtle thermal events like polymorphism or desolvation. The measurement of heat flow into the sample as a function of temperature provides a thermodynamic fingerprint of the material. A sharp endotherm is indicative of a highly pure, crystalline solid.

Protocol for DSC Analysis:

- Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C). This ensures the accuracy and traceability of the measurement.
- Sample Preparation: Accurately weigh 3-5 mg of **Sodium 4-(pivaloyloxy)benzenesulfonate** into a hermetically sealed aluminum pan. The hermetic seal is crucial to contain any potential off-gassing or sublimation. An empty, sealed pan is used as the reference.
- Instrument Program:
 - Equilibrate the sample at 25 °C.
 - Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min. A controlled ramp rate is essential for thermal equilibrium.
 - Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere, preventing oxidative degradation.
- Data Analysis: The melting point is determined as the onset temperature of the primary endothermic event on the resulting thermogram. The peak area can be integrated to determine the enthalpy of fusion.

Workflow for DSC Characterization



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Caption: A robust workflow for melting point determination using DSC.

Solubility Profiling: Equilibrium Shake-Flask Method

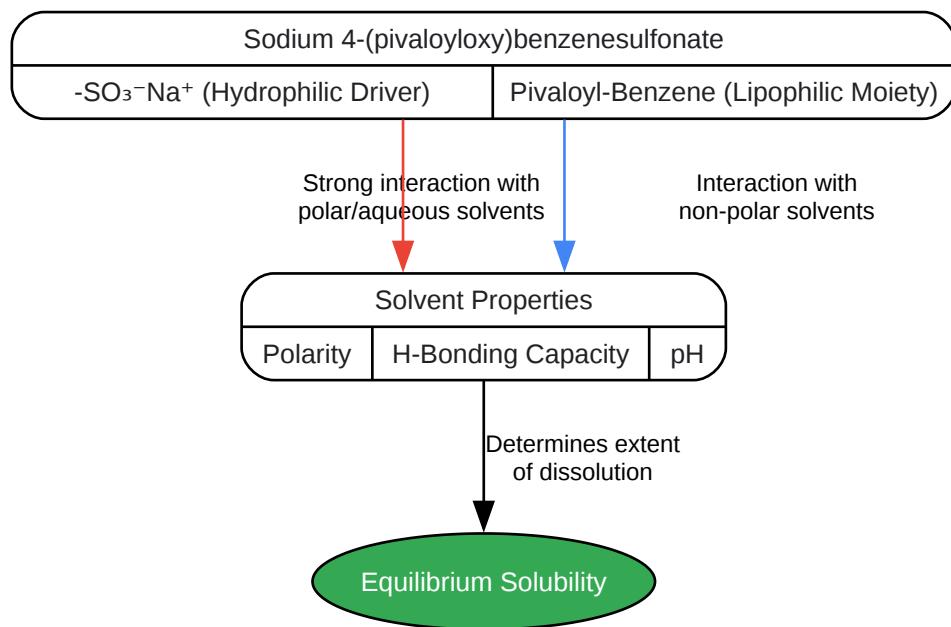
Expertise & Causality: Solubility is not a single value but a profile that depends on the solvent system. The shake-flask method is the gold standard, ensuring that the solution reaches thermodynamic equilibrium. We utilize HPLC for quantification as it provides specificity and sensitivity, unlike gravimetric or UV methods which can be confounded by impurities.

Protocol for Solubility Determination:

- **System Preparation:** Add an excess amount of the compound (e.g., 20 mg) to a known volume (e.g., 2 mL) of the test solvent (e.g., water, PBS pH 7.4, ethanol) in a glass vial. The excess solid is critical to ensure saturation.
- **Equilibration:** Agitate the vials in a temperature-controlled shaker (e.g., 25 °C) for 24 hours. This duration is typically sufficient to reach equilibrium. A preliminary time-point study (e.g., 4, 8, 24, 48 hrs) should be run to validate this.
- **Sample Processing:** Allow the vials to stand for at least 1 hour to let coarse particles settle. Withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids. The choice of a low-binding filter material is essential.
- **Quantification:**
 - Prepare a stock solution of the compound in a suitable solvent (e.g., water:acetonitrile) of known concentration.
 - Create a multi-point calibration curve (e.g., 1-100 µg/mL) from the stock solution.
 - Dilute the filtered supernatant into the calibration range.
 - Analyze the calibrators and diluted sample by a validated reverse-phase HPLC-UV method (see section 4).

- Calculate the concentration in the original supernatant from the calibration curve, which represents the equilibrium solubility.

Logical Framework for Solubility



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Caption: Interplay of molecular structure and solvent properties on solubility.

Structural and Purity Verification Identity Confirmation by NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the definitive technique for unambiguous structure elucidation. ^1H NMR confirms the presence and connectivity of protons, while ^{13}C NMR verifies the carbon backbone. The predicted chemical shifts below are based on standard functional group values and serve as a benchmark for identity confirmation.

- ^1H NMR (400 MHz, D_2O , δ):
 - 7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the electron-withdrawing sulfonate group.
 - 7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the electron-donating ester group.

- 1.35 ppm (s, 9H): Singlet for the nine equivalent protons of the sterically shielded tert-butyl (pivaloyl) group.
- ^{13}C NMR (100 MHz, D_2O , δ):
 - ~178 ppm: Carbonyl carbon of the ester.
 - ~155 ppm: Aromatic carbon attached to the ester oxygen.
 - ~140 ppm: Aromatic carbon attached to the sulfonate group.
 - ~128 ppm, ~122 ppm: Remaining aromatic carbons.
 - ~39 ppm: Quaternary carbon of the tert-butyl group.
 - ~27 ppm: Methyl carbons of the tert-butyl group.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical industry. A reverse-phase method is chosen due to the compound's polarity. A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are resolved and eluted from the column. UV detection is suitable due to the presence of the benzene chromophore.

Self-Validating HPLC Method:

Parameter	Condition	Rationale
Column	C18, 250 x 4.6 mm, 5 μ m	Standard reverse-phase chemistry for retaining aromatic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Provides an acidic modifier to ensure sharp peak shape for the sulfonate.
Mobile Phase B	Acetonitrile	Common organic modifier for reverse-phase chromatography.
Gradient	5% B to 95% B over 15 min	Ensures elution of both polar and non-polar impurities.
Flow Rate	1.0 mL/min	Standard analytical flow rate for a 4.6 mm ID column.
Detection	UV Diode Array Detector (DAD)	Set at 220 nm and 265 nm. DAD allows for peak purity analysis by comparing spectra across the peak.
Column Temp.	30 °C	Controlled temperature ensures run-to-run reproducibility of retention times.

Conclusion

The physicochemical characterization of **Sodium 4-(pivaloyloxy)benzenesulfonate** is a multi-faceted process that demands both precise experimental execution and a deep understanding of the underlying scientific principles. This guide provides the necessary framework for researchers to generate high-integrity data, not by following a rigid template, but by understanding the causality behind each step. This foundational knowledge is indispensable for the successful translation of a chemical entity from the laboratory bench to a developmental candidate.

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